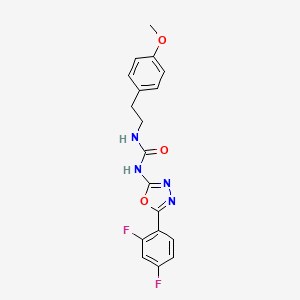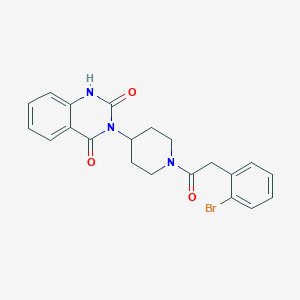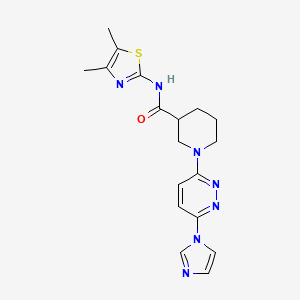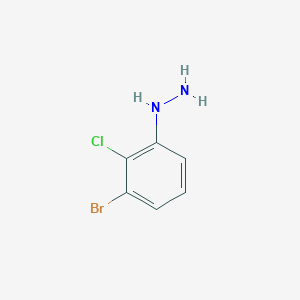
1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea, also known as DPFU, is a chemical compound that has shown promising results in scientific research applications. DPFU is a urea derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea is not fully understood. However, it has been suggested that 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea exerts its cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea may also inhibit the growth and proliferation of cancer cells by interfering with DNA synthesis and cell cycle progression. Additionally, 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea may exert its anti-inflammatory effects by inhibiting the production of inflammatory cytokines and mediators.
Biochemical and Physiological Effects:
1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea has been shown to have various biochemical and physiological effects. In animal studies, 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea has been shown to decrease tumor size and increase survival rates in mice with breast cancer and lung cancer. 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea has also been shown to reduce inflammation in animal models of inflammation. Additionally, 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea has been shown to have antifungal activity against various fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea in lab experiments is its relatively low toxicity compared to other anticancer agents. Additionally, 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea has shown cytotoxic effects against various cancer cell lines, suggesting that it may have broad-spectrum anticancer activity. However, one limitation of using 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea in lab experiments is that its mechanism of action is not fully understood, which may limit its potential clinical applications.
Direcciones Futuras
There are several future directions for research on 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea. One direction is to further investigate its mechanism of action, which may provide insights into its potential clinical applications. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea, which may inform the development of optimal dosing regimens. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea in animal models and clinical trials.
Métodos De Síntesis
1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea has been synthesized using various methods, including the reaction of 2,4-difluorophenyl isocyanate with 5-amino-1,3,4-oxadiazole-2-carboxylic acid, followed by the reaction of the resulting intermediate with 4-methoxyphenethylamine. Another method involves the reaction of 2,4-difluorophenyl isocyanate with 5-amino-1,3,4-oxadiazole-2-carboxylic acid methyl ester, followed by the reaction of the resulting intermediate with 4-methoxyphenethylamine.
Aplicaciones Científicas De Investigación
1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea has shown promising results in scientific research applications. It has been studied for its potential as an anticancer agent, and has shown cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea has also been studied for its potential as an anti-inflammatory agent, and has shown anti-inflammatory effects in animal models of inflammation. Additionally, 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea has been studied for its potential as an antifungal agent, and has shown antifungal activity against various fungal strains.
Propiedades
IUPAC Name |
1-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O3/c1-26-13-5-2-11(3-6-13)8-9-21-17(25)22-18-24-23-16(27-18)14-7-4-12(19)10-15(14)20/h2-7,10H,8-9H2,1H3,(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGFKRBPWDCDFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]thiazol-2-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2677167.png)

![N-(3,4-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2677170.png)
![methyl 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2677171.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(2,4-dichlorophenyl)sulfanyl]ethanehydrazonamide](/img/structure/B2677172.png)
![Methyl (1-{[(2-methylpropyl)carbamoyl]amino}cyclohexyl)acetate](/img/structure/B2677174.png)
![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}acetamide](/img/structure/B2677176.png)
![1-(4-acetylphenyl)-N-[2-(1-pyrrolidinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B2677178.png)




![(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2677186.png)
